2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) is a synthetically derived molecule classified as a benzothiazole derivative. [, , ] It exhibits potent and selective antitumor activity in vitro and in vivo against various human cancer cell lines, including breast, ovarian, renal, and colon cancer. [, ] This compound represents a promising lead structure for developing novel anticancer therapeutics.
The synthesis of 2-(4-Amino-3-methylphenyl)benzothiazole and its derivatives is detailed in several publications. [, ] The synthesis generally involves a multi-step process, starting with readily available starting materials. The specific details of the synthesis may vary depending on the desired derivative and can involve reactions such as cyclization, substitution, and deprotection steps.
2-(4-Amino-3-methylphenyl)benzothiazole is characterized by a benzothiazole core structure linked to a 4-amino-3-methylphenyl group. [, ] This relatively simple structure allows for modifications at various positions, facilitating the exploration of structure-activity relationships and the development of derivatives with enhanced pharmacological properties.
DF 203 functions as a prodrug requiring metabolic activation by specific cytochrome P450 enzymes, particularly CYP1A1, which is often overexpressed in cancer cells. [, , ] The metabolic activation of DF 203 leads to the formation of reactive metabolites that can covalently bind to DNA, inducing DNA damage and ultimately triggering apoptotic cell death in sensitive cancer cells. []
While specific physical and chemical properties are not extensively detailed in the provided abstracts, its lipophilicity is highlighted as a factor influencing its pharmacological profile. [] To overcome limitations associated with lipophilicity, amino acid prodrugs of DF 203 have been developed to enhance its solubility and pharmacological properties. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6